molecular formula C10H10BrClN2O B6305822 (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1875545-42-8

(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B6305822
CAS No.: 1875545-42-8
M. Wt: 289.55 g/mol
InChI Key: HACGMIFBOWJXLF-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a pyrrolidine ring attached via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Bromination: The starting material, 2-chloropyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of the Methanone Group: The brominated product is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the (pyrrolidin-1-yl)methanone group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Lactams or other oxidized pyrrolidine derivatives.

    Reduction: Alcohols or other reduced methanone derivatives.

Scientific Research Applications

(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with the pyrrolidinyl group attached at the 3-position.

    (5-Bromo-2-chloropyridin-4-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    (5-Bromo-2-chloropyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-8-6-13-9(12)5-7(8)10(15)14-3-1-2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGMIFBOWJXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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